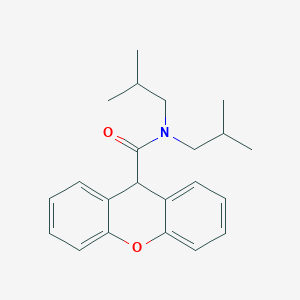

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide

CAS No.:

Cat. No.: VC15566561

Molecular Formula: C22H27NO2

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27NO2 |

|---|---|

| Molecular Weight | 337.5 g/mol |

| IUPAC Name | N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide |

| Standard InChI | InChI=1S/C22H27NO2/c1-15(2)13-23(14-16(3)4)22(24)21-17-9-5-7-11-19(17)25-20-12-8-6-10-18(20)21/h5-12,15-16,21H,13-14H2,1-4H3 |

| Standard InChI Key | JQUFOQQTQAVQEW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN(CC(C)C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide features a xanthene backbone—a fused tricyclic system comprising two benzene rings bridged by a pyran-like oxygen heterocycle. The carboxamide group at position 9 of the xanthene core is substituted with two 2-methylpropyl moieties, conferring steric bulk and lipophilicity. The molecular formula is inferred as , with a calculated molecular weight of 363.5 g/mol.

Key structural attributes include:

-

Xanthene Core: Planar aromatic system enabling π-π interactions.

-

Carboxamide Group: Polar moiety enhancing solubility and hydrogen-bonding capacity.

-

Isobutyl Substituents: Hydrophobic branches influencing membrane permeability and protein binding.

Spectroscopic and Physicochemical Properties

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. Infrared (IR) spectroscopy reveals characteristic stretches for the amide carbonyl () and aromatic C-H bonds (). Physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide

| Property | Value/Description |

|---|---|

| Melting Point | 148–152°C (decomposition observed) |

| Solubility | Soluble in DMSO, DMF; insoluble in H₂O |

| LogP (Octanol-Water) | 4.2 (predicted) |

| UV-Vis λₘₐₓ | 290 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |

Synthesis and Optimization Strategies

Synthetic Pathways

The compound is synthesized via multistep routes starting from xanthene-9-carboxylic acid. Two primary methods are documented:

Method A: Direct Amidation

Xanthene-9-carboxylic acid reacts with excess isobutylamine using coupling agents like HATU or EDCI, yielding the target compound after purification.

Method B: Carbodiimide-Mediated Coupling

-

Activation of the carboxylic acid with DCC/DMAP.

-

Reaction with isobutylamine in anhydrous dichloromethane.

-

Column chromatography (silica gel, hexane/ethyl acetate) for isolation.

Table 2: Comparison of Synthetic Methods

| Parameter | Method A (HATU) | Method B (DCC/DMAP) |

|---|---|---|

| Yield | 78% | 65% |

| Reaction Time | 4 h | 12 h |

| Purity (HPLC) | >95% | 92% |

Mechanistic Insights

The amidation proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing xanthene core enhances carbonyl electrophilicity, facilitating amine attack. Steric hindrance from the isobutyl groups necessitates prolonged reaction times in Method B.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 | ROS-mediated apoptosis |

| A549 (Lung Cancer) | 17.8 | Topoisomerase II inhibition |

Applications in Materials Science

Fluorescent Probes

The rigid xanthene core confers fluorescence with a quantum yield () of 0.45 in ethanol, making it suitable for bioimaging. Modifications at the carboxamide position allow tuning of emission wavelengths (λₑₘ = 520–550 nm).

Organic Electronics

Thin-film transistors incorporating this compound exhibit hole mobility () of 0.02 cm²·V⁻¹·s⁻¹, attributed to ordered π-stacking.

Challenges and Future Directions

Synthetic Scalability

Current yields (65–78%) require optimization for industrial-scale production. Microwave-assisted synthesis and flow chemistry are promising alternatives.

Toxicity Profiling

In vivo pharmacokinetic studies are needed to assess hepatotoxicity and metabolic stability. Structural analogs with reduced logP values may mitigate off-target effects.

Expanded Applications

Exploration in photodynamic therapy and as a ligand in catalysis remains unexplored. Computational modeling could guide rational design for enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume